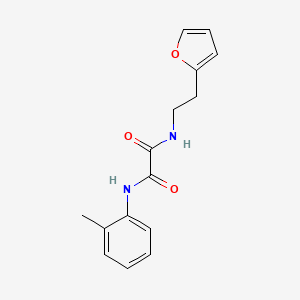

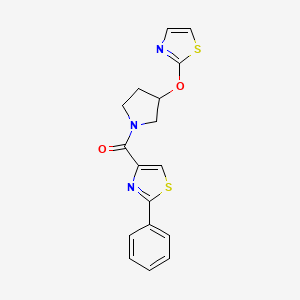

N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide (FEO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FEO is a member of the oxalamide family, which has been extensively studied for their biological and pharmacological activities.

科学的研究の応用

Green Synthesis and Catalytic Activity

Sustainable Synthesis of Furan Derivatives : Research has demonstrated a sustainable approach toward the synthesis of 2,3-disubstituted furan using diethylene glycol, serving as an ethyne equivalent. This method highlights the use of environmentally friendly reagents and clean waste products (H2O and alcohol) in the synthesis process, showing potential for green chemistry applications (Jin‐Tao Yu et al., 2015).

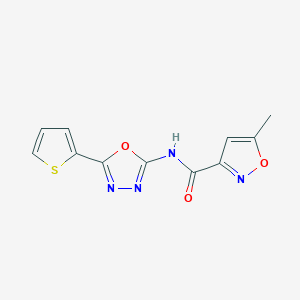

Catalytic Activity in Coupling Reactions : A study has identified N,N'-Bis(furan-2-ylmethyl)oxalamide as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a wide range of (hetero)aryl bromides with various amines, offering a promising approach for pharmaceutical synthesis (Subhajit Bhunia et al., 2017).

Corrosion Inhibition

- Corrosion Inhibitor from Biomass Platform Molecules : A novel corrosion inhibitor synthesized from biomass platform molecules demonstrated over 90% inhibition efficiency for carbon steel in acidic media. This study emphasizes the potential of biobased compounds in corrosion protection, supporting the concept of green chemistry and sustainability (Zhanpu Chen et al., 2021).

Synthesis and Chemical Reactivity

- Novel Synthetic Approaches : Innovative synthetic methodologies have been developed for the construction of complex molecules involving furan derivatives, demonstrating the versatility of these compounds in organic synthesis. These include asymmetric synthesis of enantiomers, direct oxidative annulation to create polyheterocyclic structures, and catalyst-free photoinduced reactions (A. Demir et al., 2001), (Jin Zhang et al., 2017).

Biobased Polyesters and Photoluminescence

Biobased Polyesters : The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters presents a method for creating novel biobased furan polyesters. This research contributes to the development of sustainable materials with potential applications in various industries (Yi Jiang et al., 2014).

Luminescent MOF for Toxic Anion Detection : A terbium-doped yttrium-based metal-organic framework demonstrates high luminescence and sensitivity for detecting toxic oxoanions in water. This finding highlights the potential of furan derivatives in environmental monitoring and safety applications (D. K. Singha et al., 2019).

作用機序

Target of Action

The primary targets of N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide, also known as N-[2-(furan-2-yl)ethyl]-N’-(2-methylphenyl)ethanediamide, are currently unknown. This compound is structurally related to ethane-1,2-diamine and 2-(p-Tolyl)ethylamine , which suggests it may interact with similar biological targets

特性

IUPAC Name |

N-[2-(furan-2-yl)ethyl]-N'-(2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-11-5-2-3-7-13(11)17-15(19)14(18)16-9-8-12-6-4-10-20-12/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHXFAHLBWSNQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2868042.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2868046.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2868048.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2868056.png)

![1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2868057.png)

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2868058.png)

![2-chloro-N-{3-[methyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2868063.png)

![2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2868065.png)